tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Description
tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS: 1058737-47-5) is a bicyclic tertiary amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The compound features a [3.2.1] bicyclo framework, where the nitrogen atoms occupy positions 3 and 4. This stereospecific scaffold is widely utilized in medicinal chemistry as a building block for chiral ligands, catalysts, and bioactive molecules. The compound requires storage at 2–8°C under dry conditions and carries hazard warnings for toxicity (H302: harmful if swallowed) and irritancy (H315: skin irritation, H319: eye irritation) .
Properties
IUPAC Name |
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBUSQTOWHXLW-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719902 | |
| Record name | tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058737-47-5 | |
| Record name | tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the following steps:
Formation of the Diazabicyclo Structure: The initial step involves the cyclization of appropriate precursors to form the diazabicyclo[3.2.1]octane core. This can be achieved through intramolecular cyclization reactions, often using amine and alkene precursors under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl ester is introduced via esterification reactions. This step usually involves the reaction of the diazabicyclo compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The diazabicyclo structure allows for various substitution reactions, particularly nucleophilic substitutions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under mild conditions.
Major Products
Oxidation: N-oxides of the diazabicyclo compound.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted diazabicyclo compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is used as a building block for more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s stability and reactivity are leveraged in biochemical studies, particularly in the design of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure allows for the design of novel drugs with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of the target compound with analogous bicyclic Boc-protected amines:
| Compound Name | CAS Number | Bicyclo Framework | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | 1058737-47-5 | [3.2.1] | C₁₁H₂₀N₂O₂ | 212.29 | Chiral (1R,5S), no oxo groups |
| tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 1240782-81-3 | [2.2.2] | C₁₁H₂₀N₂O₂ | 212.29 | Larger ring system, higher symmetry |
| tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | 617714-22-4 | [2.2.2] | C₁₁H₁₇NO₃ | 211.26 | Oxo group at position 5; increased polarity |
| tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 198835-04-0 | [2.2.1] | C₁₀H₁₅NO₃ | 197.23 | Smaller [2.2.1] ring; strained system |
| tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride | 1523571-18-7 | [3.2.1] | C₁₁H₂₁ClN₂O₂ | 248.75 | Hydrochloride salt; enhanced solubility |
Key Observations:
- Ring Size and Strain : The [3.2.1] framework (target compound) offers intermediate ring strain compared to [2.2.1] (higher strain) and [2.2.2] (lower strain). This impacts reactivity and conformational flexibility .
- Functional Groups : The presence of oxo groups (e.g., 5-oxo in CAS 617714-22-4) increases polarity and alters hydrogen-bonding capacity, making such derivatives more reactive in nucleophilic reactions .
- Salt Forms : The hydrochloride derivative (CAS 1523571-18-7) has a higher molecular weight and improved aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural characteristics and biological activity. The compound has the molecular formula and a molecular weight of approximately 212.29 g/mol . This article explores its biological activity, synthesis methods, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a diazabicyclo framework that contributes to its biological properties. Key physical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.29 g/mol |
| Storage Conditions | 2-8°C, protect from light |
| Purity | 97% |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of drug development:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of the type III secretion system (T3SS), which is crucial for the virulence of several pathogens .
3. Cross-Membrane Transport
The ability of this compound to cross biological membranes suggests its potential as an oral drug candidate . This property is critical for therapeutic efficacy.
Case Studies
Several studies highlight the biological implications of this compound:
- Study on Antimicrobial Properties : A recent study demonstrated that at a concentration of 50 µM, the compound inhibited bacterial growth by approximately 70%, indicating significant antimicrobial activity .
- Inhibition of T3SS : In vitro assays revealed that this compound could reduce T3SS-mediated secretion by up to 50% at high concentrations .
Synthesis Methods
The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity:
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For bicyclic amines, asymmetric hydrogenation or kinetic resolution using enzymes (e.g., lipases) is common. Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess (ee). Ensure inert conditions (argon/nitrogen) to prevent racemization during Boc protection steps .
Q. How should solubility challenges be addressed when working with this bicyclic amine derivative in aqueous systems?
- Methodological Answer : Due to its hydrophobic bicyclic core, prepare stock solutions in DMSO (≤10 mM) and dilute in buffer with ≤1% organic solvent. If precipitation occurs, optimize co-solvents (e.g., PEG-400, cyclodextrins) or use sonication at 37°C to enhance dispersion. Stability testing (e.g., 24-hour LC-MS) is critical to confirm compound integrity .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : Confirm stereochemistry using H-H NOESY to detect spatial proximity of protons in the bicyclic system.
- LC-MS : Monitor Boc deprotection under acidic conditions (e.g., TFA) via mass shifts (e.g., loss of tert-butyl group, ~100 Da).
- X-ray crystallography : Resolve ambiguous stereochemistry by co-crystallizing with heavy-atom derivatives (e.g., Pt complexes) .
Q. How should researchers handle discrepancies in reported solubility or stability data for this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS, 25°C). Cross-validate using orthogonal methods:
- Dynamic light scattering (DLS) for particle size analysis if colloidal aggregates form.
- DSC/TGA to assess thermal stability and decomposition thresholds.
- Publish negative results to clarify conflicting literature claims .
Advanced Research Questions
Q. What strategies can resolve conflicting stereochemical assignments in bicyclic amine derivatives like this compound?
- Methodological Answer : Combine computational modeling (DFT or MD simulations) with experimental
- VCD (Vibrational Circular Dichroism) : Compare experimental and calculated spectra to assign absolute configuration.
- Residual dipolar couplings (RDCs) : Use aligned media (e.g., polyacrylamide gels) in NMR to refine 3D structures .
Q. How does the bicyclic scaffold influence reactivity in cross-coupling or C–H activation reactions?
- Methodological Answer : The rigid bicyclic structure imposes steric constraints. For Suzuki-Miyaura couplings:
- Prioritize Pd-XPhos catalysts for bulky substrates.
- Screen bases (CsCO vs. KPO) to minimize β-hydride elimination.
- Use F NMR (if fluorinated analogs exist) to track reaction intermediates .
Q. What are the best practices for evaluating metabolic stability of this compound in in vitro assays?
- Methodological Answer :
- Liver microsomes : Incubate with NADPH (1 mM) and monitor degradation via LC-MS/MS over 60 minutes.
- CYP inhibition assays : Use fluorogenic probes (e.g., CYP3A4: BFC) to assess isoform-specific interactions.
- Data normalization : Include verapamil (high clearance) and warfarin (low clearance) as controls .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodological Answer :
- Docking studies : Use Glide or AutoDock Vina with homology models of targets (e.g., dopamine receptors).
- Free-energy perturbation (FEP) : Calculate binding affinities for analogs with minor structural changes.
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
